molecular formula C6H8O2 B1631489 4-vinyl-dihydrofuran-2(3H)-one CAS No. 53627-36-4

4-vinyl-dihydrofuran-2(3H)-one

Cat. No. B1631489
CAS RN: 53627-36-4
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-UHFFFAOYSA-N
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Description

Dihydrofuran is a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen, in which two of the carbon atoms are replaced by hydrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of dihydrofuran compounds can vary widely. For example, 2,3-dihydrofuran is a liquid at room temperature, with a boiling point of 54 °C . It is highly flammable, with a flash point of -25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4-Ynamides and Cyclization to Dihydrofuran-2(3H)-ones

    The synthesis of 4-ynamides through nucleophilic addition of vinyl azides to propargylic alcohols under catalysis and their cyclization into dihydrofuran-2(3H)-ones is an important application. This represents the first instance of alkynes used as nucleophiles in Vilsmeier-type reactions (Zhang, Kumar, Li, Wu, & Bi, 2015).

  • Palladium-Catalyzed Arylation and Vinylation

    Palladium-catalyzed arylation of 4-alkyl substituted 2,3-dihydrofurans leads to trans-2,3-disubstituted dihydrofurans, which are important intermediates for creating anti-aldol compounds (Hillers & Reiser, 1995).

  • Antibacterial Activity of 4-Vinyl-Dihydrofuran-2(3H)-one Derivatives

    Synthesized 4-vinyl derivatives of dihydrofurans have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial species (Avetisyan, Karapetyan, Paronikyan, & Stepanyan, 2012).

Catalysis and Polymerization

  • Rhodium-Catalyzed Asymmetric Hydroformylation

    Rhodium catalysts have been successfully applied for the asymmetric hydroformylation of vinyl ethers like 2,3-dihydrofuran, achieving high chemo- and regioselectivities and enantioselectivities (Gual, Godard, Castillón, & Claver, 2010).

  • Organopolymerization of Multifunctional γ-Butyrolactones:

Investigation into the organopolymerization of multifunctional γ-butyrolactone-based monomers, including dihydrofuran-2(3H)-one derivatives, has revealed complex reactions under various conditions, leading to different polymer structures. This has implications for creating new materials with specific properties (Tang & Chen, 2017).

Synthesis of Complex Organic Compounds

  • Synthesis of Aldol Compounds and Lignans: The chemistry of alkynyl(phenyl)iodonium salts has been used for the synthesis of 2,5-dihydrofurans, which are key intermediates in the preparation of complex organic compounds like lignans. This methodology has been applied in the synthesis of (+/-)-magnofargesin (Wardrop & Fritz, 2006).

Stereoselective Reactions

  • Stereoselective Lewis Acid-Catalyzed Reactions

    Lewis acid-catalyzed vinyl acetal rearrangement of dihydro-1,3-dioxepines has been used for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans. This process demonstrates the utility of dihydrofuran derivatives in stereoselective organic synthesis (Ghosh & Belcher, 2020).

  • Thermal Decomposition to Spiroaziridine Derivatives

    The thermal decomposition of 3-(azidomethylene)dihydrofuran-2-one has been shown to produce spiroaziridine derivatives with excellent diastereoselectivity, providing insights into the mechanisms of substituted vinyl azide decomposition (Mazal, Jonas, & Ẑák, 2002).

Safety And Hazards

Dihydrofuran compounds can be hazardous. For example, 2,3-dihydrofuran is highly flammable and can cause burns and eye damage . Proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446296
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-vinyl-dihydrofuran-2(3H)-one

CAS RN

53627-36-4
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Green, RP Hughes - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
Tetracarbonyl-η2-[3-methylene-exo-4-vinyldihydrofuran-2(3H)-one]iron complexes (1) rearrange regiospacifically at 35via a 1,3-hydrogen shift to yield the corresponding substituted …
Number of citations: 1 pubs.rsc.org
A Sweidan, M Chollet-Krugler, P van de Weghe… - Bioorganic & Medicinal …, 2016 - Elsevier
Novel butyrolactone analogues were designed and synthesized based on the known lichen antibacterial compounds, lichesterinic acids (B-10 and B-11), by substituting different …
Number of citations: 19 www.sciencedirect.com
SW Helm, G Linti, H Nöth, S Channareddy… - Chemische …, 1992 - Wiley Online Library
The boraolefin 9‐fluorenylidene(tetramethylpiperidino)borane L forms complexes 1—4 with the isolobal fragments Fe‐(CO) 4 , CpCo(CO), Cp′Mn(CO) 2 , and C 6 H 6 Cr(CO) 2 , …
JP Rearick - 2007 - search.proquest.com
Chemical genetics seeks to elucidate biological function by using small molecules to systematically perturb biological networks. In order to find small molecule probes for all gene …
Number of citations: 0 search.proquest.com
DE Schiff - 1983 - search.proquest.com
NiL (, 4) complexes of various monocyclic and bicyclic phosphite ligands have been shown to be effective catalysts for the isomerization and hydrocyanation of olefins. The catalytic …
Number of citations: 6 search.proquest.com
C Ogoe - 2006 - d-scholarship.pitt.edu
A fluorous MOMCl has been synthesized and the preparation is amenable to a 10g scale synthesis. Tagging of both primary and secondary alcohols were achieved in good to excellent …
Number of citations: 2 d-scholarship.pitt.edu

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